

Technical Monograph: N-(3-Bromophenyl)benzamide

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Compound of Interest

Compound Name: *N*-(3-Bromophenyl)benzamide

CAS No.: 10286-85-8

Cat. No.: B3045190

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Executive Summary

N-(3-Bromophenyl)benzamide (CAS 10286-85-8) is a halogenated benzanilide derivative serving as a critical intermediate in medicinal chemistry. Characterized by a central amide linker connecting a phenyl ring and a 3-bromophenyl moiety, this compound acts as a versatile scaffold. Its meta-bromo substituent provides a regioselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of libraries for kinase inhibition, histone deacetylase (HDAC) modulation, and nuclear receptor targeting.

This guide provides a validated synthesis protocol, physicochemical characterization, and a structural analysis of its utility in drug discovery.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7]

Identity Data[2][6][8]

Property	Description
CAS Number	10286-85-8
IUPAC Name	N-(3-Bromophenyl)benzamide
Synonyms	3'-Bromobenzanilide; N-(3-Bromophenyl)benzenecarboxamide
Molecular Formula	C ₁₃ H ₁₀ BrNO
Molecular Weight	276.13 g/mol
SMILES	<chem>C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br</chem>
InChI Key	FYUPCXSVODCKMV-UHFFFAOYSA-N

Physical Properties

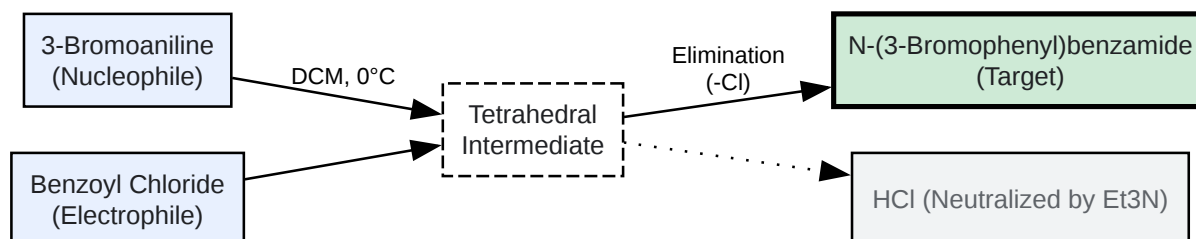
Parameter	Value / Description	Notes
Appearance	White to off-white crystalline solid	Typical of benzanilides.
Melting Point	Not widely standardized in commercial catalogs; structurally analogous benzanilides typically melt between 130–150 °C.	Experimental verification required.
Solubility	Soluble in DMSO, DMF, CH ₂ Cl ₂ , and Ethyl Acetate.	Insoluble in water.
Partition Coeff.	LogP ≈ 3.3 (Predicted)	Lipophilic nature due to aromatic rings and halogen.

Synthesis Protocol: Nucleophilic Acyl Substitution

The most robust method for synthesizing **N-(3-Bromophenyl)benzamide** is the Schotten-Baumann reaction or a variation using anhydrous organic solvents (e.g., Dichloromethane) with a tertiary amine base. This protocol favors the anhydrous approach for higher purity and ease of workup in a research setting.

Reaction Scheme

The synthesis involves the acylation of 3-bromoaniline with benzoyl chloride in the presence of a base (Triethylamine) to neutralize the generated HCl.



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Figure 1: Mechanistic pathway for the synthesis of **N-(3-Bromophenyl)benzamide** via nucleophilic acyl substitution.

Detailed Experimental Procedure

Reagents:

- 3-Bromoaniline (1.0 equiv)
- Benzoyl Chloride (1.1 equiv)
- Triethylamine (Et₃N) (1.5 equiv)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (or under N₂ atmosphere), dissolve 3-bromoaniline (10 mmol) in anhydrous DCM (30 mL).
- Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0 °C using an ice bath.
- Acylation: Dropwise, add Benzoyl Chloride (11 mmol) over 10–15 minutes. The reaction is exothermic; maintain temperature < 5 °C during addition.

- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The spot for 3-bromoaniline should disappear.
- Workup:
 - Dilute the reaction mixture with DCM (50 mL).
 - Acid Wash: Wash with 1M HCl (2 × 30 mL) to remove unreacted amine and Et₃N.
 - Base Wash: Wash with saturated NaHCO₃ (2 × 30 mL) to remove unreacted benzoyl chloride (hydrolyzed to benzoic acid) and residual acid.
 - Brine Wash: Wash with saturated NaCl solution (1 × 30 mL).
- Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude solid.
- Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexanes to obtain pure **N-(3-Bromophenyl)benzamide** as white crystals.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

Proton NMR (¹H NMR) Prediction

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)	Multiplicity	Integration	Assignment
10.35	Singlet (s)	1H	Amide N-H
8.08	Triplet (t)	1H	H-2' (3-Bromophenyl, ortho to N/Br)
7.95	Doublet (d)	2H	Benzoyl ortho protons
7.70	Doublet (d)	1H	H-6' (3-Bromophenyl, ortho to N)
7.50 – 7.65	Multiplet (m)	3H	Benzoyl meta/para protons
7.30 – 7.40	Multiplet (m)	2H	H-4', H-5' (3-Bromophenyl)

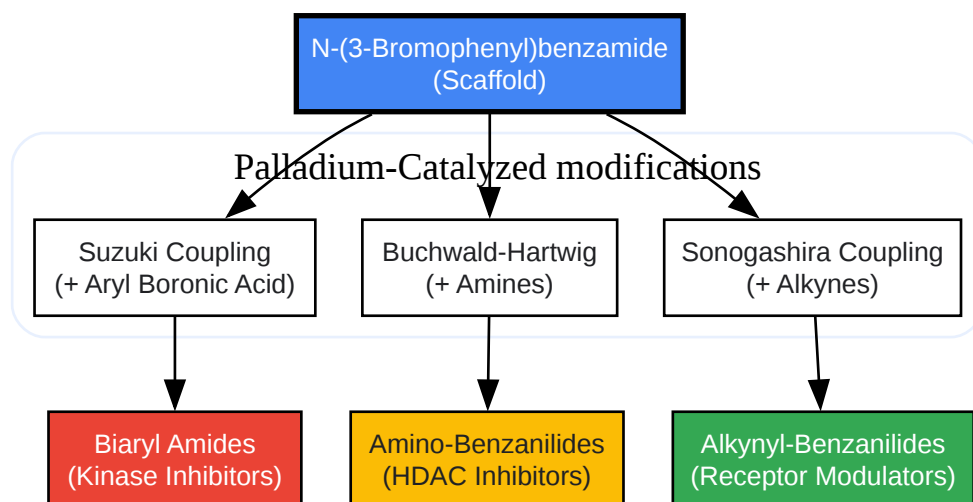
Mass Spectrometry (MS)

- Ionization Mode: ESI (+)
- Observed Mass:
 - $[M+H]^+ = 276.0$ and 278.0
 - Pattern: A characteristic 1:1 doublet ratio is observed due to the naturally occurring isotopes of Bromine (^{79}Br and ^{81}Br).

Applications in Drug Discovery

The meta-bromo position of CAS 10286-85-8 renders it a "privileged structure" for further elaboration. It is rarely the final drug but rather a high-value intermediate.

Functionalization Workflow



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Figure 2: Downstream synthetic utility of the **N-(3-Bromophenyl)benzamide** scaffold.

Biological Context

Benzanilides are pharmacophores found in various bioactive molecules. The 3-bromo derivative is specifically used to:

- Probe Binding Pockets: The bromine atom serves as a hydrophobic anchor or a halogen-bond donor in protein-ligand interaction studies.
- Library Generation: It acts as a precursor for synthesizing libraries of N-aryl-1,2,4-triazole analogs and other heterocyclic hybrids tested for anticancer activity (e.g., against MCF-7 or HeLa cell lines).

Safety & Handling (MSDS Highlights)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store in a cool, dry place. Keep container tightly closed.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10286-85-8, **N-(3-Bromophenyl)benzamide**. Retrieved from [\[Link\]](#)
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Schotten-Baumann mechanism).
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